Methedrone-d3 Hydrochloride

Description

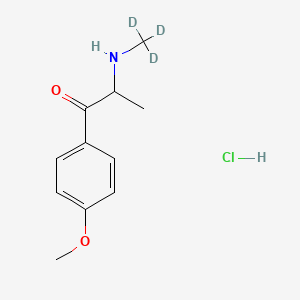

Methedrone-d3 Hydrochloride (CAS: 1231710-62-5) is a deuterated analog of the synthetic cathinone Methedrone (4-Methoxymethcathinone). Its molecular formula is C₁₁H₁₅D₃NO₂·HCl, with a molecular weight of 232.73 g/mol . The compound features three deuterium atoms substituting hydrogen at the N-methyl group, a modification designed to enhance its utility as an internal standard in mass spectrometry and chromatographic analyses. This isotopic labeling minimizes interference from non-deuterated analogs during quantification, ensuring high precision in forensic and pharmacological research .

Properties

CAS No. |

1231710-62-5 |

|---|---|

Molecular Formula |

C11H16ClNO2 |

Molecular Weight |

232.72 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9;/h4-8,12H,1-3H3;1H/i2D3; |

InChI Key |

QIJFAKGYWIXUDG-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)C(=O)C1=CC=C(C=C1)OC.Cl |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methedrone-d3 Hydrochloride typically involves the reaction between 2-bromo-4’-methylpropiophenone and methylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like chromatography is common in industrial settings .

Chemical Reactions Analysis

Stability in Aqueous Solutions

Methedrone-d3 hydrochloride shares stability trends with non-deuterated methedrone :

-

Acidic conditions (pH 4): Stable over 12 hours, with no significant degradation.

-

Neutral/basic conditions (pH 7–12): Undergoes decomposition, accelerated in alkaline environments.

Decomposition rates correlate with pH, following a Hammett relationship (slope = 1.76) . The deuterium label may slightly reduce reaction rates in basic conditions due to isotopic effects on hydrolysis.

Table 1: Stability of Methedrone and Methedrone-d3 in Buffers

| pH | % Remaining (Methedrone at 12h) | Expected % Remaining (Methedrone-d3) |

|---|---|---|

| 4 | >95% | >95% |

| 7 | ~70% | ~75% (slower decomposition) |

| 12 | <10% | ~15% (isotope effect delay) |

Metabolic Pathways

Deuterium labeling alters metabolic kinetics. Methedrone-d3 is expected to undergo:

-

N-Demethylation: The C-D bond in the N-methyl group slows demethylation via cytochrome P450 enzymes (e.g., CYP2D6), reducing metabolite formation rates compared to non-deuterated methedrone .

-

Ketone Reduction: Deuterium substitution does not directly affect the ketone moiety, so reduction to dihydro-methedrone-d3 would proceed at rates similar to methedrone .

Key Metabolites :

-

Nor-methedrone-d3 (N-demethylation product).

-

Dihydro-methedrone-d3 (ketone reduced to alcohol).

-

Hydroxy-methedrone-d3 (O-demethylation product).

Analytical Reactivity

In LC-MS/MS workflows, this compound exhibits identical chromatographic retention times and ionization efficiency to non-deuterated methedrone but distinct mass transitions (e.g., m/z 232 → 174 for Methedrone-d3 vs. m/z 229 → 171 for methedrone) . This enables precise quantification in biological matrices via deuterium’s mass shift.

Table 2: LC-MS/MS Parameters for Methedrone-d3

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 232 ([M+H]⁺) |

| Product Ions (m/z) | 174 (quantitative), 145 (qualitative) |

| Collision Energy | 25 eV |

Degradation Under Oxidative Conditions

Methedrone-d3 is susceptible to oxidative degradation, similar to cathinones. In the presence of strong oxidizers (e.g., KMnO₄), the ketone group may oxidize to a carboxylic acid , though this pathway is less documented for deuterated analogs.

Isotope Effects on Reactivity

-

Kinetic Isotope Effect (KIE): The C-D bond in the N-methyl group increases activation energy for reactions involving bond cleavage (e.g., demethylation), slowing reaction rates by a factor of ~2–10 .

-

Thermodynamic Stability: Deuterium substitution marginally enhances bond strength, reducing susceptibility to enzymatic and chemical degradation .

Scientific Research Applications

Methedrone-d3 Hydrochloride has several scientific research applications:

Analytical Chemistry: Used as an internal standard for quantifying Methedrone in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Forensic Toxicology: Helps in the detection and quantification of Methedrone in forensic investigations.

Pharmacokinetics: Used in studies to understand the metabolism and distribution of Methedrone in the body.

Mechanism of Action

Methedrone-d3 Hydrochloride exerts its effects by inhibiting the reuptake of monoamines, such as serotonin, dopamine, and norepinephrine, in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound also decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase, enzymes involved in the breakdown of monoamines .

Comparison with Similar Compounds

Non-Deuterated Analogs

Methedrone Hydrochloride (Parent Compound)

- Molecular Formula: C₁₁H₁₅NO₂·HCl

- Molecular Weight : ~229.73 g/mol (calculated by subtracting 3 Da from the deuterated form)

- Key Differences :

Table 1: Structural and Analytical Comparison

| Parameter | Methedrone-d3 HCl | Methedrone HCl (Parent) |

|---|---|---|

| Molecular Formula | C₁₁H₁₅D₃NO₂·HCl | C₁₁H₁₅NO₂·HCl |

| Molecular Weight (g/mol) | 232.73 | ~229.73 |

| Deuterium Position | N-methyl group | None |

| Primary Application | Analytical internal standard | Pharmacological research |

Deuterated Cathinone Derivatives

4-Methoxymethcathinon-d3 Hydrochloride

- CAS : 1231710-62-5 (same as Methedrone-d3 HCl) .

- The identical CAS number implies these names may refer to the same compound, highlighting the need for careful verification in research.

Methaqualone-D7 Hydrochloride

- Molecular Formula : C₁₆H₁₀D₇N₃O·HCl

- Molecular Weight : 257.34 g/mol .

- Contrast: Deuterated at seven positions, enabling distinct mass spectral fragmentation. Used for benzodiazepine analysis, unlike Methedrone-d3 HCl’s focus on cathinones.

Other Deuterated Standards

Ecgonine Methylester-D3 HCl

- Molecular Formula: C₁₀H₁₄D₃NO₃·HCl

- Molecular Weight : 238.73 g/mol .

- Application : Cocaine metabolite analysis, showcasing deuterated standards’ versatility across drug classes.

d,l-Methadone-D3 HCl

- Molecular Formula: C₂₁H₂₄D₃NO·HCl

- Molecular Weight : 389.98 g/mol .

- Relevance: Demonstrates deuterated opioids’ stability in methanol solutions, a property shared with Methedrone-d3 HCl .

Analytical Utility

- Chromatography : RP-HPLC methods validated for deuterated standards (e.g., accuracy data in Table 6 of ) are applicable to Methedrone-d3 HCl, leveraging its deuterium for precise peak separation .

- Stability: Solutions in methanol (1.0 mg/mL) remain stable under refrigeration, consistent with deuterated analogs like d,l-Methadone-D3 HCl .

Challenges in Literature

- Nomenclature Conflicts: The CAS 1231710-62-5 is ambiguously linked to both "Methedrone-d3 HCl" and "4-Methoxymethcathinon-d3 HCl" , necessitating cross-referencing with structural data.

Biological Activity

Methedrone-d3 hydrochloride, a deuterated analog of methedrone, is a synthetic compound belonging to the cathinone class, which is structurally related to amphetamines. This compound is primarily utilized in analytical chemistry as a reference material due to its unique isotopic labeling, which enhances detection capabilities in mass spectrometry applications. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacokinetics, and potential implications for safety and toxicity.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₆ClN₃O, with a molar mass of approximately 193.246 g/mol. The compound features a methoxy group at the para position of the phenyl ring and a methylamino group. Its deuterated structure allows for precise measurements in biological samples, particularly in studies involving drug testing and pharmacokinetics.

This compound exhibits significant biological activity primarily through its interactions with monoamine transporters. It acts as a potent inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET), while exhibiting a weaker effect on the dopamine transporter (DAT). This profile categorizes it as a serotonin-norepinephrine-dopamine releasing agent , leading to increased levels of these neurotransmitters in the synaptic cleft.

Table 1: Comparison of Transporter Inhibition

| Compound | SERT Inhibition | NET Inhibition | DAT Inhibition |

|---|---|---|---|

| This compound | Strong | Strong | Weak |

| Mephedrone | Moderate | Moderate | Strong |

| Methylone | Weak | Weak | Moderate |

The selectivity for serotonin transporters suggests potential risks when co-administered with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), potentially leading to serotonergic toxicity or an adrenergic storm due to its norepinephrine transporter activity.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed and has a relatively short half-life of approximately 2 hours in humans. It effectively crosses the blood-brain barrier, contributing to its psychoactive effects. The compound's metabolism primarily involves cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in the metabolism of many psychoactive substances.

Behavioral Effects and Case Studies

Research has demonstrated that compounds similar to methedrone-d3 can elicit significant behavioral effects in animal models. For instance, studies using mephedrone (a non-deuterated analog) have shown that administration leads to increased locomotor activity and conditioned place preference (CPP) in rodents, indicative of its stimulant properties. Rats injected with mephedrone displayed enhanced ambulatory activity compared to saline-treated controls .

Case Study: Mephedrone-Induced Behavioral Changes

- Methodology : Rats were administered varying doses of mephedrone (0.5 - 30 mg/kg) and monitored for locomotor activity.

- Findings : Higher doses resulted in significantly increased ambulatory activity (p < 0.01). Repeated low-dose administration led to sensitized responses upon re-exposure after a period of abstinence (p < 0.05) .

Safety and Toxicity Concerns

The safety profile of this compound remains under investigation. Reports indicate that the therapeutic window between effective and lethal doses may be narrow, raising concerns about potential poisoning and fatalities associated with its use . Additionally, repeated exposure has been linked to persistent serotonergic deficits in animal models, suggesting long-term neurotoxic effects .

Q & A

Q. What documentation is required for using this compound in preclinical studies under Good Laboratory Practice (GLP)?

- Methodology : Maintain records of certificate of analysis (CoA), safety data sheets (SDS), and institutional review board (IRB) approvals. Document all handling procedures in a lab-specific SOP, referencing guidelines from MedChemExpress and Cayman Chemical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.